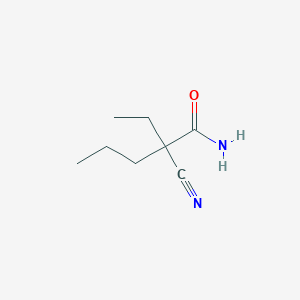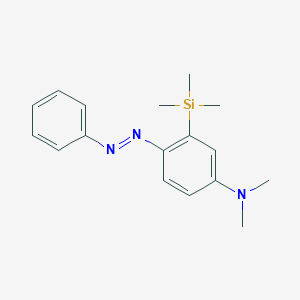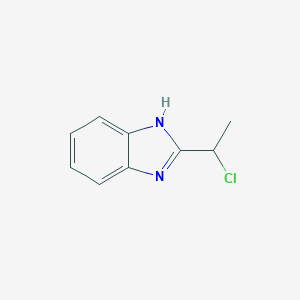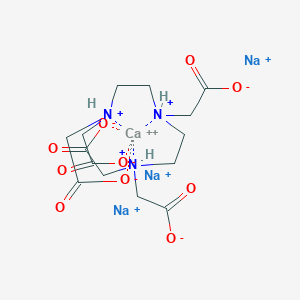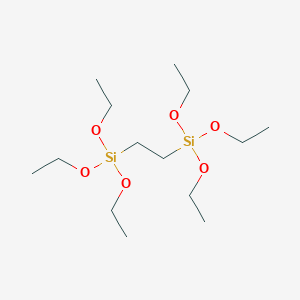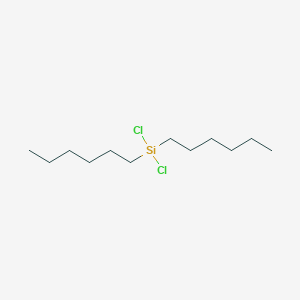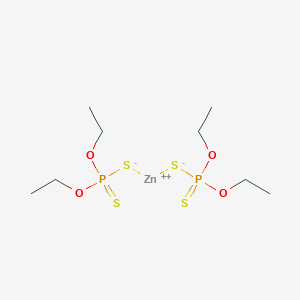
Zinc;diethoxy-sulfanylidene-sulfido-lambda5-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc;diethoxy-sulfanylidene-sulfido-lambda5-phosphane, commonly known as ZnDTP, is an organophosphorus compound that contains zinc and phosphorus. ZnDTP is widely used as an anti-wear and anti-oxidant additive in lubricating oils due to its excellent thermal stability, anti-wear properties, and low toxicity. In
Wirkmechanismus
ZnDTP works by forming a protective layer on the metal surface, reducing friction and wear. It also acts as an anti-oxidant, preventing the oxidation of the lubricating oil and reducing the formation of harmful byproducts. In cancer cells, ZnDTP induces apoptosis by activating caspase enzymes and disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects:
ZnDTP has been shown to have low toxicity and minimal adverse effects on human health. In animal studies, ZnDTP has been found to accumulate in the liver and kidneys, but no significant toxicity was observed. ZnDTP has also been shown to have anti-inflammatory properties, reducing the production of inflammatory cytokines in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
ZnDTP is a widely used additive in lubricating oils, making it readily available for research purposes. However, the complex nature of lubrication systems can make it difficult to isolate the effects of ZnDTP on a specific component. Additionally, the use of ZnDTP in lubricating oils is subject to regulation, which can limit the availability of certain formulations.
Zukünftige Richtungen
There are several areas of future research for ZnDTP. One area of interest is the development of new synthesis methods that are more environmentally friendly and cost-effective. Another area of research is the optimization of ZnDTP formulations for specific applications, such as high-temperature or high-pressure environments. Additionally, the potential anti-cancer properties of ZnDTP warrant further investigation, particularly in in vivo studies.
Synthesemethoden
ZnDTP can be synthesized by reacting zinc oxide with phosphorus pentasulfide and diethanolamine. The reaction produces ZnDTP and water as a byproduct. The synthesized ZnDTP can be further purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
ZnDTP has been extensively studied in the field of lubrication and tribology. It has been shown to improve the anti-wear and anti-oxidant properties of lubricating oils, leading to longer equipment life and reduced maintenance costs. ZnDTP has also been studied as a potential anti-cancer agent due to its ability to induce apoptosis in cancer cells.
Eigenschaften
CAS-Nummer |
16569-75-8 |
|---|---|
Produktname |
Zinc;diethoxy-sulfanylidene-sulfido-lambda5-phosphane |
Molekularformel |
C8H20O4P2S4Zn |
Molekulargewicht |
435.8 g/mol |
IUPAC-Name |
zinc;diethoxy-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/2C4H11O2PS2.Zn/c2*1-3-5-7(8,9)6-4-2;/h2*3-4H2,1-2H3,(H,8,9);/q;;+2/p-2 |
InChI-Schlüssel |
XTSGVGDQDBKLBT-UHFFFAOYSA-L |
SMILES |
CCOP(=S)(OCC)[S-].CCOP(=S)(OCC)[S-].[Zn+2] |
Kanonische SMILES |
CCOP(=S)(OCC)[S-].CCOP(=S)(OCC)[S-].[Zn+2] |
Synonyme |
Bis[(diethoxythiophophinyl)thio]zinc |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9,10-Anthracenedione, 1,4-bis[(2-bromo-4,6-dimethylphenyl)amino]-](/img/structure/B100261.png)
